molecular formula C9H11FN2O B3033589 2-(Dimethylamino)-6-fluorobenzamide CAS No. 107485-44-9

2-(Dimethylamino)-6-fluorobenzamide

Cat. No. B3033589
CAS RN: 107485-44-9
M. Wt: 182.19 g/mol
InChI Key: OOCPQLDZKZSIEG-UHFFFAOYSA-N
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Description

2-(Dimethylamino)-6-fluorobenzamide (DMAFB) is an important synthetic compound with a wide range of applications in the fields of chemistry and science. It is an organic compound that is used as a reagent in synthetic organic chemistry for the synthesis of a variety of compounds. DMAFB has also been used in a variety of scientific research applications, including studies of its biochemical and physiological effects, as well as its advantages and limitations in laboratory experiments.

Scientific Research Applications

Drug and Gene Delivery Systems

The compound has been used in the creation of amphiphilic block copolymers, which can self-associate in aqueous media into nanosized micelles . These micelles can be loaded with anticancer drugs and nucleic acids for simultaneous delivery . This is a promising approach for improving cancer therapy .

Synthesis of Bioconjugates

“2-(Dimethylamino)-6-fluorobenzamide” is used in bioconjugation reactions, particularly with carboxylated peptides and small proteins. This is crucial in medical research for preparing various biologically active compounds and studying their interactions.

Creation of Stimuli-Responsive Polymersomes

The compound has been used to synthesize diblock copolymers that can self-assemble in water to form polymersomes . These polymersomes are responsive to changes in pH and temperature, making them potentially useful for gene delivery and as nanoreactors .

Controlled Release of Pesticides

In agricultural research, the compound has been used to create stimuli-responsive microcapsules for the controlled release of pyraclostrobin, a pesticide .

Development of Multifunctional Graft Copolymers

The compound has been used to modify a biodegradable polycarbonate block in an amphiphilic block copolymer . The resulting cationic amphiphilic copolymer can self-associate into nanosized micelles in aqueous media . These micelles can be loaded with drugs and used to form micelleplexes through electrostatic interactions with DNA .

6. Creation of Robust Alternatives to Liposomes Polymersomes created using “2-(Dimethylamino)-6-fluorobenzamide” are generally more stable and robust than liposomes . They can respond to external stimuli, making them potentially useful in a variety of applications, including drug delivery, gene therapy, theranostics, artificial organelles, and nanoreactors .

properties

IUPAC Name

2-(dimethylamino)-6-fluorobenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11FN2O/c1-12(2)7-5-3-4-6(10)8(7)9(11)13/h3-5H,1-2H3,(H2,11,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOCPQLDZKZSIEG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=C(C(=CC=C1)F)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201292725
Record name 2-(Dimethylamino)-6-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

107485-44-9
Record name 2-(Dimethylamino)-6-fluorobenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=107485-44-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(Dimethylamino)-6-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201292725
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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